Lindenianine

Description

Contextualization within Quinolizidine (B1214090) Alkaloid Research

Lindenianine belongs to the extensive family of quinolizidine alkaloids (QAs), a group of nitrogen-containing heterocyclic compounds. vdoc.pub These specialized metabolites are biosynthesized in plants from the amino acid L-lysine. vdoc.pub The core structure of these alkaloids is a 1-azabicyclo[4.4.0]decane moiety. vdoc.pub Quinolizidine alkaloids are predominantly found in the Leguminosae (pea) family, particularly within genera such as Lupinus, Genista, and Cytisus. archive.org In plants, QAs are understood to function as chemical defense agents, offering protection against herbivores and insect pests. epdf.pub

The quinolizidine alkaloid family is characterized by significant structural diversity, encompassing several hundred related compounds. Lindenianine is classified as a tetracyclic quinolizidine alkaloid of the sparteine (B1682161) group. archive.orgepdf.pub Its specific structure places it within a well-defined subgroup of these natural products, which are of interest to researchers for their chemical properties and biological activities. vdoc.pub

Historical Trajectory in Natural Product Chemistry

The field of natural product chemistry, which involves the isolation and identification of compounds from living organisms, has been a cornerstone of organic chemistry and drug discovery for centuries. dss.go.thresearchgate.net The investigation of Lindenianine is a classic example of this scientific tradition. The alkaloid was first isolated from the plant Lupinus lindenianus, from which it derives its name, and was also identified in Lupinus verbasciformis. archive.orgepdf.pubacs.org

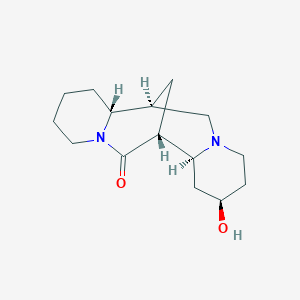

A pivotal moment in the study of this compound occurred in 1974, when its chemical structure was definitively elucidated. acs.orgacs.orgrsc.org Through the use of chemical methods and spectroscopic analysis, including infrared spectroscopy and mass spectrometry, researchers determined Lindenianine to be (-)-13β-hydroxy-10-oxosparteine. vdoc.pubacs.org This discovery, published in The Journal of Organic Chemistry, contributed to the growing library of known alkaloid structures and provided a new molecule for further study within the quinolizidine class. acs.orgscribd.com

Contemporary Significance as a Research Target

The broader class of quinolizidine alkaloids remains a significant focus of modern scientific inquiry. Researchers are actively investigating QAs for a wide range of potential bioactivities, including cytotoxic, antiviral, antimicrobial, anti-inflammatory, and insecticidal properties. vdoc.pubresearchgate.net Furthermore, the study of QAs is of great importance in agriculture, particularly concerning lupin crops, where managing the concentration of these potentially toxic alkaloids is crucial for their use as food and animal feed. epdf.pub

The contemporary significance of Lindenianine itself is primarily as a well-characterized member of this important alkaloid class. While broad research into the pharmacological potential of QAs is ongoing, specific and intensive research focusing on Lindenianine as a standalone therapeutic target is not prominent in recent literature. Instead, it is often included in phytochemical analyses and serves as a reference compound in the chemotaxonomic classification of plants. Its importance lies in its contribution to the chemical diversity of quinolizidine alkaloids and its established role in the foundational knowledge of this group of natural products. epdf.pub

Data Table: Properties of Lindenianine

| Property | Value |

| Systematic Name | (-)-13β-hydroxy-10-oxosparteine |

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | 264.367 g/mol |

| Classification | Quinolizidine Alkaloid (four rings) |

| Natural Sources | Lupinus lindenianus, Lupinus verbasciformis |

Structure

3D Structure

Properties

CAS No. |

52539-65-8 |

|---|---|

Molecular Formula |

C15H24N2O2 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

(1S,2R,9R,10S,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |

InChI |

InChI=1S/C15H24N2O2/c18-11-4-6-16-9-10-7-12(14(16)8-11)15(19)17-5-2-1-3-13(10)17/h10-14,18H,1-9H2/t10-,11+,12+,13+,14-/m0/s1 |

InChI Key |

UGCQEPKCDSOOAO-MRTXSQPYSA-N |

SMILES |

C1CCN2C(C1)C3CC(C2=O)C4CC(CCN4C3)O |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@H]3C[C@@H](C2=O)[C@@H]4C[C@@H](CCN4C3)O |

Canonical SMILES |

C1CCN2C(C1)C3CC(C2=O)C4CC(CCN4C3)O |

Synonyms |

lindenianine |

Origin of Product |

United States |

Natural Occurrence and Isolation of Lindenianine

Lindenianine has been identified and isolated from specific species within the Lupinus genus, a group of flowering plants in the legume family, Fabaceae.

Botanical Sources: Lupinus Species Identification

The primary botanical sources of lindenianine are members of the Lupinus genus, which encompasses approximately 200 species of herbaceous and partly woody plants. britannica.com These plants are found in various regions, with significant diversity in the Mediterranean and the Americas. britannica.comwikipedia.orglegumeinfo.org

Lupinus lindenianus, a plant native to the Andean Mountains, is the principal botanical source from which lindenianine was first isolated. chemicalbook.inacs.org The compound was identified as the major alkaloid present in the aerial parts of this plant species. chemicalbook.inacs.org Research has confirmed that lindenianine is a sparteine (B1682161) derivative. chemicalbook.in

In addition to Lupinus lindenianus, lindenianine has also been identified in Lupinus verbasciformis. archive.orgepdf.pub This finding suggests a potential chemotaxonomic link between these two species within the extensive Lupinus genus.

The distribution of lindenianine appears to be specific to certain species within the Lupinus genus. While it is a major alkaloid in L. lindenianus and present in L. verbasciformis, its occurrence is not universal across all lupines. acs.orgarchive.orgepdf.pubresearchgate.net The genus Lupinus is known for its diverse alkaloid profiles, with many species producing a range of quinolizidine (B1214090) alkaloids. rushim.ru The specific presence of lindenianine can serve as a chemotaxonomic marker to differentiate between certain species or groups of species within the genus.

Table 1: Botanical Sources of Lindenianine

| Species Name | Family | Plant Part |

| Lupinus lindenianus | Fabaceae | Aerial portions |

| Lupinus verbasciformis | Fabaceae | Not specified |

Identification in Lupinus verbasciformis

Methodologies for Extraction from Plant Matrices

The initial step in isolating lindenianine involves its extraction from the plant material. This process aims to separate the alkaloid from the complex mixture of compounds that constitute the plant tissue.

A common approach begins with the pre-treatment of the collected plant parts, which are typically air-dried under shade and then ground into a powder to increase the surface area for solvent penetration. up.ac.za The powdered plant material is often defatted using a non-polar solvent like petroleum ether to remove lipids and other non-polar substances that could interfere with the subsequent extraction of the target alkaloid. scribd.com

Following defatting, the plant material is exhaustively extracted with a polar solvent, frequently methanol. scribd.com This step is designed to dissolve the alkaloids and other polar compounds. The resulting methanolic extract contains a mixture of alkaloids, including lindenianine, along with other plant constituents. The crude extract is then concentrated, often under reduced pressure, to remove the solvent.

The concentrated extract is then subjected to an acid-base extraction. The residue is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous solution is then washed with a non-polar organic solvent, such as chloroform (B151607), to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline, which deprotonates the alkaloids, rendering them soluble in organic solvents. The alkaloids are then extracted from the basified aqueous solution using an organic solvent like chloroform. acs.org

Chromatographic and Non-Chromatographic Purification Techniques for Natural Alkaloids

Following extraction, the crude alkaloid mixture requires further purification to isolate lindenianine. A combination of chromatographic and non-chromatographic techniques is employed for this purpose.

Non-Chromatographic Techniques:

One of the simplest non-chromatographic methods is recrystallization. The free base of lindenianine can be purified by recrystallizing it from a mixture of chloroform and diethyl ether. chemicalbook.in This process relies on the principle that the solubility of the compound decreases as the solution cools, leading to the formation of crystals, while impurities remain dissolved in the solvent.

Chromatographic Techniques:

Chromatography is a powerful set of techniques used to separate the components of a mixture. For the purification of alkaloids like lindenianine, column chromatography is frequently utilized. The crude alkaloid extract is applied to a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential partitioning of the individual alkaloids between the stationary and mobile phases.

In the case of lindenianine isolation from Lupinus lindenianus, the crude alkaloid mixture was subjected to chromatography on alumina. acs.org The column was eluted with a gradient of chloroform and ethylamine, which allowed for the separation of the different alkaloids present in the extract. acs.org The fractions are collected and monitored, often using thin-layer chromatography (TLC) with a visualizing agent like Dragendorff's reagent, which is specific for alkaloids. acs.org Fractions containing the pure compound are then combined and the solvent is evaporated to yield the isolated lindenianine.

Elucidation of Lindenianine S Chemical Structure

Chronological Development of Structure Determination

Lindenianine was first isolated from Lupinus lindenianus. archive.orgrushim.runih.gov Early studies into its structure, notably by Nakano, Spinelli, and Méndez in 1974, laid the foundational groundwork for its characterization. nih.govupenn.edudss.go.th Their research, published in the Journal of Organic Chemistry, provided the initial insights into the alkaloid's framework. dss.go.th These pioneering efforts involved chemical degradation studies, which, when coupled with analyses of its mass spectrum, suggested that Lindenianine belonged to the sparteine (B1682161) series of alkaloids. epdf.pub The mass spectrum exhibited characteristic fragmentation patterns, including a molecular ion peak (M+) at m/z 264. epdf.pub A key breakthrough in confirming the structure was the catalytic hydrogenation of Lindenianine, which yielded 13β-hydroxysparteine. epdf.pub This transformation provided strong evidence for the underlying skeleton and the position of the hydroxyl group.

Application of Spectroscopic Characterization Techniques

The advent of sophisticated spectroscopic methods has been instrumental in providing a detailed and non-invasive analysis of Lindenianine's structure. d-nb.info Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal in confirming the connectivity and stereochemistry of the molecule. archive.org

NMR spectroscopy, including ¹H-NMR, ¹³C-NMR, and two-dimensional techniques, has been fundamental in the complete structural elucidation of Lindenianine. archive.orgrushim.ru

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Methine protons (CH) | 2.5 - 4.0 |

| Methylene (B1212753) protons (CH₂) adjacent to Nitrogen | 2.0 - 3.5 |

| Other methylene protons (CH₂) | 1.0 - 2.0 |

¹³C-NMR spectroscopy is crucial for determining the number and types of carbon atoms in a molecule. libretexts.org For Lindenianine, the ¹³C-NMR spectrum would display a unique signal for each of the carbon atoms in its asymmetric structure. archive.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is invaluable for piecing together the carbon framework. libretexts.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | Not present in Lindenianine |

| Carbons adjacent to Nitrogen (C-N) | 40 - 65 |

| Methine carbons (CH) | 30 - 50 |

| Methylene carbons (CH₂) | 20 - 40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com The IR spectrum of Lindenianine would exhibit characteristic absorption bands. For instance, the presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-N stretching vibrations of the quinolizidine (B1214090) ring system would typically appear in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching vibrations for the saturated rings would be observed just below 3000 cm⁻¹. scribd.com One report mentions absorption bands at 2760-2790 cm⁻¹, which are characteristic of a trans-quinolizidine system. scribd.com

Table 3: Characteristic Infrared Absorption Bands for Lindenianine

| Functional Group | Absorption Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| C-H Stretch (sp³ hybridized) | < 3000 |

| trans-Quinolizidine | 2760 - 2790 |

| C-N Stretch | 1000 - 1250 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Mass Spectrometry (MS)

Chemical Derivatization and Degradation Studies

Chemical reactions that modify or break down the original molecule into known compounds are a classic and vital strategy for structure elucidation. These studies provide definitive links between the unknown compound and molecules of established structure and stereochemistry.

The chemical reactivity of Lindenianine and its derivatives provides insight into its structure. Lindenianine can be oxidized via an Oppenauer oxidation to yield a ketolactam intermediate (compound 118 in some literature). epdf.pub This reaction confirms the presence of a secondary alcohol and a tertiary amine within a specific ring system that can be converted to a ketone and a lactam, respectively.

The reverse reaction, the reduction of this ketolactam, can be achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent used for the reduction of aldehydes and ketones. masterorganicchemistry.com While it is generally unreactive toward amides and lactones under standard conditions, more reactive hydride reagents or modified conditions can be used to reduce lactams to the corresponding amines. harvard.eduorganic-chemistry.org The reduction of the keto-lactam intermediate formed from Lindenianine would regenerate a hydroxyl group and the original amine structure, confirming the relationship between these compounds. This transformation is a key step in correlating the structure of the oxidized product back to Lindenianine.

A definitive piece of evidence in the structural elucidation of Lindenianine comes from its chemical degradation to a known sparteine alkaloid. It has been demonstrated that Lindenianine undergoes catalytic hydrogenation when treated with hydrogen gas over a platinum(IV) oxide (PtO₂) catalyst in an acidic medium (2 N HCl). epdf.pub In this reaction, Lindenianine absorbs two moles of hydrogen to yield 13β-hydroxysparteine. epdf.pub

This transformation is highly significant for two reasons:

Carbon Skeleton: It establishes that Lindenianine possesses the same fundamental tetracyclic quinolizidine (sparteine) skeleton as the product.

Stereochemistry: By yielding a specific stereoisomer, 13β-hydroxysparteine, it provides crucial information about the absolute configuration of the chiral centers in the Lindenianine molecule.

Further degradation of the resulting 13β-hydroxysparteine by dehydration with phosphorus pentoxide (P₂O₅) followed by hydrogenation yields sparteine itself, further solidifying this structural correlation. epdf.pub

Formation through Borohydride Reduction of Keto-Lactam Intermediates

Stereochemical Assignment and Conformational Analysis

The three-dimensional arrangement of atoms (stereochemistry) and the spatial arrangement of the molecule due to bond rotations (conformation) are critical to a molecule's identity and properties. quimicaorganica.org

The chemical degradation of Lindenianine to 13β-hydroxysparteine is the cornerstone of its stereochemical assignment. epdf.pub By converting the unknown molecule into a compound with a known and defined stereochemistry, a direct structural link is established. This allows for the inference of the relative and absolute configuration of the chiral centers present in the original Lindenianine molecule.

Biosynthetic Pathways of Lindenianine

Precursor Incorporation Studies in Alkaloid Biosynthesis

The biosynthetic origin of the quinolizidine (B1214090) alkaloid skeleton has been elucidated through precursor incorporation studies using isotopically labeled compounds. These foundational feeding studies have conclusively identified L-lysine as the primary precursor for this class of alkaloids. mdpi.comnih.gov While the prompt mentions phenylalanine as a general example of an amino acid precursor, it is important to clarify that for quinolizidine alkaloids, including lindenianine, the pathway originates from L-lysine, not phenylalanine. epdf.pubnih.gov

The initial and pivotal step in the pathway is the decarboxylation of L-lysine to form the diamine cadaverine (B124047). nih.govoup.com Tracer experiments have demonstrated that cadaverine is a direct and efficient precursor, being incorporated into the QA structure. frontiersin.org The general model for the formation of tetracyclic QAs, such as sparteine (B1682161) and lupanine (B156748), involves the condensation of three C5 units derived from L-lysine via cadaverine. rsc.org

Subsequent steps involve the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ1-piperideine. nih.gov This intermediate is a universal building block for various lysine-derived alkaloids. nih.gov Although specific tracer studies on lindenianine itself are not extensively detailed in the literature, its structural similarity to other tetracyclic QAs like sparteine strongly implies it is assembled via the same fundamental pathway, utilizing three cadaverine units.

Identification and Characterization of Key Biosynthetic Enzymes

While the complete enzymatic cascade for lindenianine biosynthesis is not fully elucidated, several key enzymes common to the quinolizidine alkaloid pathway have been identified and characterized. The biosynthesis is a multi-step process involving different enzyme classes located in various subcellular compartments. nih.govrsc.org

Lysine Decarboxylase (LDC): This enzyme (EC 4.1.1.18) catalyzes the first committed step of QA biosynthesis: the conversion of L-lysine to cadaverine. nih.govoup.com LDC activity is a hallmark of QA-producing plants and has been localized to the chloroplasts, the primary site of QA synthesis in the green parts of plants. nih.gov

Copper Amine Oxidase (CAO): Following the initial decarboxylation, a copper amine oxidase (EC 1.4.3.22) is proposed to catalyze the oxidative deamination of cadaverine into 5-aminopentanal. nih.govfrontiersin.org This aldehyde then undergoes spontaneous cyclization to form the Δ1-piperideine intermediate. mdpi.com

Tailoring Enzymes (e.g., Acyltransferases, Hydroxylases): The vast structural diversity of QAs arises from tailoring reactions that modify the basic alkaloid skeletons. These reactions include hydroxylations, oxygenations, dehydrogenations, and esterifications. oup.comresearchgate.net For instance, enzymes like tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) are acyltransferases that esterify QA skeletons. mdpi.comnih.gov The formation of lindenianine, which is structurally related to sparteine, would require specific hydroxylases and oxidoreductases to add the hydroxyl and oxo functional groups at the correct positions on the sparteine core. The enzymes responsible for forming the core tetracyclic structure from Δ1-piperideine remain poorly understood. rsc.org

Genetic Basis and Regulation of Alkaloid Production in Source Organisms

The genetic framework controlling quinolizidine alkaloid biosynthesis is complex and less understood than that of other major alkaloid classes. frontiersin.org However, research, particularly in Lupinus species, has begun to identify key genes and regulatory factors.

The gene encoding lysine decarboxylase (LDC) has been isolated from several QA-producing legumes, including Lupinus angustifolius. oup.com Its expression is closely correlated with alkaloid production. The regulation of the QA pathway appears to be controlled at the transcriptional level. Several candidate transcription factors have been identified, including a notable APETALA2/ethylene response factor known as RAP2-7 . mdpi.com In L. angustifolius, RAP2-7 is believed to be a key regulator, acting as a promoter for the expression of QA biosynthetic genes. frontiersin.org This gene is located within the iucundus locus, a major quantitative trait locus (QTL) that governs the low-alkaloid trait in "sweet" lupin cultivars. mdpi.com

QA biosynthesis is also subject to developmental and environmental regulation. Alkaloid production is highest in the green, aerial parts of the plant and increases as new leaves are formed. nih.gov Environmental stressors such as light and limited water availability have been shown to increase QA synthesis, suggesting a role for these compounds in plant defense. researchgate.net The subcellular compartmentalization of the pathway, with early steps in the chloroplasts and later modifications in other organelles like the mitochondria, points to a highly coordinated regulatory network involving intracellular transport. nih.gov

Comparative Analysis with Biosynthesis of Other Quinolizidine Alkaloids

The biosynthesis of lindenianine is intrinsically linked to that of other quinolizidine alkaloids, sharing a common foundational pathway before diverging to create specific molecular structures.

Common Origin: All quinolizidine alkaloids, whether they are bicyclic like lupinine (B175516) or tetracyclic like sparteine , lupanine , and matrine , originate from L-lysine via cadaverine and Δ1-piperideine. oup.comwikipedia.org This shared origin means the initial enzymatic machinery (LDC and CAO) is conserved across QA-producing species.

Divergence to Different Skeletons: The key point of divergence lies in the assembly of the alkaloid skeleton from the Δ1-piperideine units.

Bicyclic Alkaloids: The formation of simpler, bicyclic alkaloids like lupinine involves the condensation of two cadaverine-derived units.

Tetracyclic Alkaloids: The biosynthesis of more complex, tetracyclic alkaloids such as sparteine, lupanine, and lindenianine requires the assembly of three cadaverine-derived units. rsc.org The precise mechanism and the enzymes that stereoselectively control the cyclization to form these different four-ring systems are still an active area of research. frontiersin.org

Final Structural Modifications: Lindenianine is structurally defined as (-)-13α-hydroxy-2-oxosparteine. This indicates it shares the same tetracyclic sparteine core but is distinguished by the presence of a hydroxyl group at position C-13 and an oxo group at C-2. Therefore, the biosynthetic pathway to lindenianine likely proceeds via sparteine or a closely related intermediate. The final steps would involve specific tailoring enzymes, such as a hydroxylase and a dehydrogenase/oxidase, that are not active or present in plants that accumulate only sparteine. This enzymatic specificity in the final tailoring steps is the primary reason for the vast chemodiversity observed within the quinolizidine alkaloid family. researchgate.net

Synthetic Approaches to Lindenianine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. scitepress.orglibretexts.org It involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. libretexts.org For a complex molecule like lindenianine, this process reveals the key bond formations necessary for its assembly. In the absence of a published total synthesis, a logical retrosynthetic analysis can be proposed based on established strategies for related quinolizidine (B1214090) alkaloids.

A primary strategic disconnection for lindenianine would target the quinolizidine core, a common structural motif in lupin alkaloids. wikipedia.orgcdnsciencepub.com The biosynthesis of these alkaloids, which proceeds from L-lysine via intermediates like cadaverine (B124047) and Δ¹-piperideine, often inspires synthetic routes. frontiersin.orgmdpi.com

A plausible retrosynthetic strategy for lindenianine would involve key disconnections that simplify the tetracyclic system into more manageable fragments. The analysis could proceed as follows:

C-N Bond Disconnections: The bonds forming the saturated nitrogen-containing rings are logical points for disconnection. Breaking the C-N bonds of the quinolizidine system can lead back to acyclic amino-aldehyde or amino-ketone precursors.

Cyclization Precursor: The tetracyclic framework can be envisioned as arising from an intramolecular cyclization cascade. A key precursor could be a diamine-dialdehyde or a related species derived from simpler building blocks.

Simplification to Key Building Blocks: Further disconnection would lead to simpler fragments. Inspired by biosynthesis, L-lysine or its derivatives are logical starting points, providing the necessary carbon and nitrogen backbone and a chiral center for stereocontrol. frontiersin.org

Table 1: Proposed Retrosynthetic Disconnections for Lindenianine

| Retrosynthetic Step | Description | Precursor Structure(s) |

| Step 1: C-N Disconnection | Cleavage of key C-N bonds within the quinolizidine core to simplify the polycyclic system. | Acyclic or monocyclic amino-carbonyl compounds. |

| Step 2: Aldol (B89426)/Mannich Disconnection | Breaking C-C bonds formed via strategic aldol or Mannich-type reactions, which are powerful for constructing the core skeleton. | Piperidine (B6355638) derivatives and a functionalized side chain. |

| Step 3: Simplification to Chiral Pool | Tracing the origin of the carbon skeleton and stereochemistry back to a readily available chiral starting material. | L-lysine or a derivative thereof. |

This analysis provides a roadmap for a potential synthesis, highlighting the critical bond formations and the types of reactions that would be required.

Total Synthesis Methodologies and Challenges

While a specific total synthesis for lindenianine has not been widely documented, the synthesis of related quinolizidine alkaloids such as lupinine (B175516) and lupanine (B156748) offers significant insights into the methodologies that would be applicable. wikipedia.org The primary challenge in synthesizing lindenianine lies in the construction of its complex, stereochemically rich tetracyclic core.

Methodologies for constructing the quinolizidine skeleton often rely on:

Intramolecular Cyclization Reactions: These are among the most efficient methods for building cyclic systems. Strategies could involve intramolecular Mannich reactions, reductive aminations, or Michael additions to assemble the rings.

Pictet-Spengler Reaction: This reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is a powerful tool for creating tetrahydroisoquinoline and related heterocyclic systems and could be adapted for the synthesis of parts of the lindenianine framework. mdpi.com

Ring-Closing Metathesis (RCM): RCM is a versatile method for forming rings and could be employed to construct one or more of the heterocyclic rings in lindenianine from a suitable diene precursor.

Biomimetic Synthesis: Synthetic routes that mimic the biosynthetic pathway can be highly effective. researchgate.net For lindenianine, this would involve using lysine-derived intermediates to build the quinolizidine core through a sequence of cyclizations and condensations, mirroring the plant's natural process. cdnsciencepub.commdpi.com

Challenges in the total synthesis of lindenianine would include:

Stereocontrol: The molecule contains multiple stereocenters that must be set with the correct relative and absolute configuration.

Construction of the Tetracyclic Core: Assembling the four interconnected rings in an efficient manner is a significant topological hurdle.

Functional Group Compatibility: The synthesis must tolerate the various functional groups present in the molecule, including the hydroxyl group, without the need for extensive protecting group manipulations. upenn.edu

Stereoselective and Enantioselective Synthetic Routes

Achieving the correct stereochemistry is paramount in the synthesis of any natural product. chemistrydocs.comegrassbcollege.ac.in A synthesis of lindenianine must address the formation of its multiple chiral centers in a controlled manner. A reaction is stereoselective if it preferentially forms one stereoisomer over others. chemistrydocs.comnih.gov When the selective formation of one enantiomer is achieved, the reaction is termed enantioselective.

Key strategies for a stereoselective synthesis of lindenianine could include:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. mdpi.com For lindenianine, L-lysine is the logical choice, as it is the biosynthetic precursor and contains a stereocenter that can direct the stereochemistry of subsequent transformations. wikipedia.orgfrontiersin.org

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful modern strategy. chemistrydocs.com Reactions such as asymmetric hydrogenation, asymmetric aldol reactions, or asymmetric Michael additions could be employed to set key stereocenters with high enantioselectivity.

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the molecule directs the formation of new stereocenters. This is often seen in the cyclization of piperidine derivatives, where the conformation of the ring and the substituents on it influence the stereochemical outcome of the reaction. chemistrydocs.com

Table 2: Potential Stereoselective Reactions in Lindenianine Synthesis

| Reaction Type | Description | Relevance to Lindenianine |

| Asymmetric Hydrogenation | Reduction of a prochiral alkene or ketone using a chiral catalyst to produce an enantiomerically enriched product. | Could be used to set stereocenters in a precursor molecule. |

| Diastereoselective Aldol Reaction | An aldol reaction between a chiral enolate or a chiral aldehyde that results in the preferential formation of one diastereomer. | Useful for constructing the carbon skeleton with the correct relative stereochemistry. |

| Intramolecular Michael Addition | A substrate-controlled cyclization where a nucleophile adds to an α,β-unsaturated system within the same molecule, with stereochemistry directed by existing chiral centers. | A potential key step for forming one of the rings of the quinolizidine core with defined stereochemistry. |

Preparation of Structurally Modified Analogues for Research Purposes

The synthesis of natural product analogues—structurally modified versions of the parent compound—is crucial for understanding structure-activity relationships (SAR) and for developing new therapeutic agents or research tools. nih.gov While there is a lack of published research on lindenianine analogues, general principles of medicinal chemistry and alkaloid synthesis can guide the design of such molecules.

The goals for preparing lindenianine analogues would likely be to investigate their biological properties, as many quinolizidine alkaloids exhibit interesting pharmacological activities. wikipedia.org

Potential modifications to the lindenianine structure could include:

Modification of the Hydroxyl Group: The hydroxyl group could be esterified, etherified, or replaced with other functional groups (e.g., fluorine, an amino group) to probe its importance for biological activity.

Introduction of Substituents: New substituents could be added to the carbon skeleton to explore interactions with biological targets.

The synthesis of these analogues would likely leverage a divergent synthetic strategy, where a late-stage intermediate in the total synthesis of lindenianine is used as a common precursor for a variety of modified products. nih.gov This approach is more efficient than developing a unique synthesis for each analogue.

Investigation of Lindenianine S Molecular Mechanisms

Methodologies for Molecular Target Identification and Validation

The identification and validation of molecular targets for quinolizidine (B1214090) alkaloids involve a combination of biochemical, genetic, and computational methods. These approaches are crucial for understanding the therapeutic potential and toxicological profiles of these compounds. researchgate.net

Biochemical Methods:

Enzyme Inhibition Assays: A primary method for identifying targets of quinolizidine alkaloids is through enzyme inhibition assays. For instance, the inhibitory activity of these alkaloids against acetylcholinesterase (AChE) is a key area of investigation. nih.gov Studies on lupinine (B175516), a related quinolizidine alkaloid, have utilized its hydrochloride salt to demonstrate reversible inhibition of AChE. wikipedia.org

Affinity Chromatography: This technique can be employed to isolate and identify proteins that bind to a specific alkaloid. While not explicitly detailed for Lindenianine, this method is a standard approach in target identification.

Radioligand Binding Assays: These assays are used to determine the binding affinity of alkaloids for specific receptors, such as nicotinic and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgmdpi.com

Genetic and Cellular Methods:

Cell-Based Assays: The effects of quinolizidine alkaloids on cellular viability and signaling pathways are often studied using various cell lines. For example, the impact of a quinolizidine alkaloid extract on PC-12 cells pretreated with amyloid-β peptide has been investigated to assess neuroprotective effects. nih.gov

Gene Expression Analysis: Techniques like RT-PCR can be used to study how these alkaloids affect the expression of specific genes involved in cellular pathways, such as those related to apoptosis and cell cycle regulation. tandfonline.com

Computational Methods:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It has been used to study the interaction of quinolizidine alkaloids with AChE. nih.govacs.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT), for instance using B3LYP/6-31G*, have been employed to determine the stable molecular structures of quinolizidine alkaloids like lupinine in different media. researchgate.net

The following table summarizes the methodologies used for target identification and validation of quinolizidine alkaloids.

| Methodology | Application for Quinolizidine Alkaloids | Key Findings |

| Enzyme Inhibition Assays | Investigating the inhibition of acetylcholinesterase (AChE). | Lupinine is a reversible inhibitor of AChE. wikipedia.org Ormosianine A shows potent AChE inhibitory activity with an IC50 value of 1.55 μM. nih.gov |

| Radioligand Binding Assays | Determining binding affinity to acetylcholine receptors. | Lupinine has a higher affinity for muscarinic receptors (IC50 = 190 μM) than nicotinic receptors (IC50 > 500 μM). wikipedia.org |

| Cell-Based Assays | Assessing neuroprotective and cytotoxic effects. | A quinolizidine alkaloid extract showed neuroprotective effects in a cellular Alzheimer's model. nih.gov Cytisine (B100878) inhibits the growth of lung cancer cell lines. tandfonline.com |

| Molecular Docking | Predicting binding modes with target proteins. | Ormosianine A is predicted to bind to residues SER-238 and HIS-480 of the AChE protein (1DX4). nih.govacs.org |

| Quantum Chemical Calculations | Determining stable molecular conformations. | Theoretical calculations have identified the most stable structures of lupinine in the gas phase and aqueous solution. researchgate.net |

Exploration of Cellular Pathway Modulation

Quinolizidine alkaloids have been shown to modulate several critical cellular pathways, leading to a range of biological effects from neuroprotection to anticancer activity.

One significant area of research is the modulation of pathways related to cell survival and apoptosis. A study on a quinolizidine alkaloid extract from Teline monspessulanna demonstrated neuroprotective effects in a cellular model of Alzheimer's disease. This protection was attributed to the activation of the PI3K/Akt/Bcl-2 survival pathway, which was confirmed by the observed increase in phosphorylated Akt (P-Akt) and an elevated Bcl-2/Bax ratio. nih.gov

In the context of cancer, the quinolizidine alkaloid cytisine has been found to induce apoptosis in human lung cancer cells through a mitochondrial-dependent pathway. This involves the loss of mitochondrial membrane potential and changes in the expression of key apoptotic proteins. tandfonline.com Furthermore, cytisine was shown to cause G2/M phase cell cycle arrest by inhibiting the AKT signaling pathway. tandfonline.com

Cytisine also influences inflammatory and stress-response pathways. It has been observed to increase the phosphorylation of JNK and p38, which are components of the MAPK signaling pathway, and I-κB, an inhibitor of the NF-κB pathway. Conversely, it decreases the phosphorylation of ERK (another MAPK component), STAT3, and NF-κB. tandfonline.com The generation of reactive oxygen species (ROS) appears to be a crucial mechanism, as the apoptotic effects of cytisine were attenuated by the ROS scavenger N-acetylcysteine (NAC). tandfonline.com

The table below details the cellular pathways modulated by quinolizidine alkaloids.

| Alkaloid/Extract | Cellular Pathway Modulated | Biological Effect |

| Quinolizidine Alkaloid Extract (TM0112) | PI3K/Akt/Bcl-2 survival pathway | Neuroprotection in a cellular Alzheimer's model. nih.gov |

| Cytisine | Mitochondrial-dependent apoptosis pathway | Induction of apoptosis in lung cancer cells. tandfonline.com |

| Cytisine | AKT signaling pathway | G2/M phase cell cycle arrest in lung cancer cells. tandfonline.com |

| Cytisine | JNK, p38, ERK (MAPK pathways) | Modulation of stress and proliferation signals. tandfonline.com |

| Cytisine | NF-κB and STAT3 pathways | Regulation of inflammatory and survival signals. tandfonline.com |

| Cytisine | Reactive Oxygen Species (ROS) generation | Induction of oxidative stress leading to apoptosis. tandfonline.com |

Studies on Interactions with Specific Biomolecules (e.g., proteins, enzymes, nucleic acids)

The biological activity of quinolizidine alkaloids is largely attributed to their interactions with specific proteins and enzymes.

Interaction with Enzymes: A primary molecular target for many quinolizidine alkaloids is acetylcholinesterase (AChE) , a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov The inhibitory mechanism of lupinine on AChE involves its protonated amine group at physiological pH. wikipedia.org This positively charged group is thought to interact with the anionic site within the active center gorge of AChE, specifically near the Trp84 residue. wikipedia.org This interaction forms a non-covalent enzyme-inhibitor complex that blocks the access of acetylcholine to the active site, thereby reducing its hydrolysis. wikipedia.org Studies on ormosianine A, another quinolizidine alkaloid, also demonstrate potent AChE inhibition. nih.govacs.org

Interaction with Proteins (Receptors): Quinolizidine alkaloids also exhibit binding affinity for muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) . mdpi.comacs.org These receptors are crucial for cholinergic neurotransmission. Lupinine, for example, has been found to have a higher binding affinity for mAChRs compared to nAChRs. wikipedia.org In contrast, some quinolizidine alkaloids like anagyrine (B1206953) are known to have an effect on nAChRs. researchgate.net The interaction with these receptors can lead to either agonistic or antagonistic effects, contributing to the diverse pharmacological profiles of these compounds.

Interaction with Nucleic Acids: Currently, there is a lack of specific research detailing the direct interactions of Lindenianine or other quinolizidine alkaloids with nucleic acids such as DNA or RNA. The primary focus of research has been on their interactions with protein targets.

The following table summarizes the known interactions of quinolizidine alkaloids with specific biomolecules.

| Quinolizidine Alkaloid | Biomolecule | Type of Interaction | Consequence of Interaction |

| Lupinine | Acetylcholinesterase (AChE) | Reversible inhibition | Decreased hydrolysis of acetylcholine. wikipedia.org |

| Ormosianine A | Acetylcholinesterase (AChE) | Inhibition | Potent inhibition of enzyme activity. nih.govacs.org |

| Lupinine | Muscarinic Acetylcholine Receptors (mAChRs) | Binding | Higher affinity for mAChRs than nAChRs. wikipedia.org |

| Anagyrine | Nicotinic Acetylcholine Receptors (nAChRs) | Binding | Effect on nicotinic receptor function. researchgate.net |

Application of Computational Modeling in Mechanism Elucidation (e.g., molecular docking, dynamics simulations)

Computational modeling plays a significant role in elucidating the molecular mechanisms of quinolizidine alkaloids by providing insights into their structure and interactions with biological targets at an atomic level.

Molecular Docking: Molecular docking simulations have been instrumental in understanding how quinolizidine alkaloids bind to their target enzymes. For instance, docking studies of ormosianine A with AChE (PDB ID: 1DX4) revealed that it likely binds to the protein by forming two hydrogen bonds with the amino acid residues SER-238 and HIS-480. nih.govacs.org This type of analysis helps to visualize the binding mode and identify key interacting residues, which is crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors. frontiersin.org Similarly, docking studies on newly synthesized lupinine derivatives have been used to visualize their interaction within the AChE binding site. mdpi.com

Quantum Chemical Calculations: Theoretical calculations, such as those using hybrid B3LYP/6-31G* methods, have been applied to determine the molecular structures and stability of quinolizidine alkaloids like lupinine. researchgate.net These studies can predict the most stable conformations of the molecule in different environments (e.g., gas phase vs. aqueous solution), which is important for understanding their chemical reactivity and how they might interact with biological targets. researchgate.net

Molecular Dynamics Simulations: While specific molecular dynamics (MD) simulation studies on Lindenianine are not available, this technique is a powerful tool for studying the dynamic behavior of ligand-protein complexes over time. nih.gov MD simulations could provide a more detailed understanding of the stability of the alkaloid-enzyme complex and the conformational changes that may occur upon binding, complementing the static picture provided by molecular docking.

The table below highlights the application of computational modeling in the study of quinolizidine alkaloids.

| Computational Method | Application | Example Compound/Target | Key Insights |

| Molecular Docking | Predicting binding mode with AChE. | Ormosianine A / AChE (1DX4) | Identified key hydrogen bond interactions with SER-238 and HIS-480. nih.govacs.org |

| Molecular Docking | Elucidating structure-activity relationships. | Benzyltetrahydroprotoberberine alkaloids / AChE | Corroborated that N-benzyl derivatives are more active inhibitors. frontiersin.org |

| Quantum Chemical Calculations (DFT) | Determining stable molecular structures. | Lupinine | Predicted the most stable conformations in gas phase and aqueous solution. researchgate.net |

Structure Activity Relationship Sar Studies of Lindenianine

Rational Design Principles for SAR Investigations

The rational design of Lindenianine derivatives for Structure-Activity Relationship (SAR) studies is fundamentally guided by the objective of systematically modifying its chemical structure to enhance a specific biological activity while minimizing off-target effects. wikipedia.org This process begins with the identification of the parent Lindenianine molecule as a "lead compound," a starting point that exhibits a desirable, albeit often modest, biological effect. The core principle of rational design is to introduce calculated structural changes to probe the molecular interactions between Lindenianine and its biological target. nih.govnih.gov

Key to this endeavor is the identification of pharmacophoric features within the Lindenianine structure. A pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for the compound's biological activity. dergipark.org.trcreative-biostructure.comresearchgate.net These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups. frontiersin.orgbiorxiv.org By analyzing the structure of Lindenianine, medicinal chemists can hypothesize which parts of the molecule are critical for binding to its target. For instance, hydroxyl or amine groups might serve as hydrogen bond donors or acceptors, while phenyl rings could engage in hydrophobic or pi-stacking interactions.

The design of new Lindenianine analogues often follows several established medicinal chemistry strategies:

Homologation: Increasing the length of an alkyl chain to optimize hydrophobic interactions.

Ring Modification: Altering the size or type of heterocyclic rings within the Lindenianine scaffold.

Isosteric/Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Conformational Constraint: Introducing cyclic structures or double bonds to lock the molecule into a more active conformation, thereby reducing the entropic penalty upon binding.

These design principles are not arbitrary but are based on an iterative cycle of design, synthesis, and biological testing. The insights gained from testing one set of derivatives inform the design of the next, progressively building a comprehensive understanding of the SAR. wikipedia.org

Chemical Synthesis of Lindenianine Derivatives for SAR Profiling

The synthesis of Lindenianine derivatives is a crucial step in SAR studies, providing the physical compounds for biological evaluation. nih.govnih.gov The synthetic strategies employed will depend on the core structure of Lindenianine and the desired modifications. Typically, a convergent or divergent synthetic route is developed. A divergent approach, where a common intermediate is used to generate a library of related compounds, is often efficient for SAR studies.

For example, if the Lindenianine core contains a specific heterocyclic system, synthetic efforts may focus on methods to introduce a variety of substituents onto this ring system. If the lead compound possesses an amide bond, a common strategy would be to synthesize a range of analogues by reacting a carboxylic acid precursor with a diverse set of amines, or vice versa. cust.edu.tw

The choice of synthetic reactions is critical and must be robust enough to tolerate a variety of functional groups on the starting materials. Common reactions in medicinal chemistry for generating derivatives include:

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Amide bond formation using coupling reagents.

Nucleophilic aromatic substitution to introduce different groups onto an aromatic ring.

Reductive amination to create diverse amine derivatives.

Each synthesized derivative must be purified to a high degree, typically using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compounds are then rigorously confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis. frontiersin.org

Methodologies for Correlating Structural Features with Biological Activities

Correlating the structural modifications of Lindenianine derivatives with their biological activities is the cornerstone of SAR analysis. nih.govnih.gov This process relies on quantitative biological assays to measure the activity of each synthesized compound. The type of assay will depend on the therapeutic target of Lindenianine. For example, if Lindenianine is an enzyme inhibitor, IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) would be determined for each derivative. nih.gov If it targets a cell surface receptor, binding affinities (Kd) or functional responses (EC₅₀) might be measured.

The data generated from these assays are then compiled into a table that lists the chemical modification for each derivative alongside its corresponding biological activity. By comparing the activity of the derivatives to the parent Lindenianine, researchers can deduce the impact of each structural change. researchgate.net

For instance, if replacing a methoxy (B1213986) group with a hydroxyl group on an aromatic ring of Lindenianine leads to a tenfold increase in potency, it suggests that a hydrogen bond donor at that position is beneficial for activity. Conversely, if adding a bulky substituent to a certain part of the molecule abolishes activity, it may indicate that this region is sterically hindered within the binding site of the biological target.

These correlations are often visualized using graphs and plots to identify trends. This systematic analysis helps to build a qualitative model of the SAR, identifying which structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune properties like potency, selectivity, and pharmacokinetics. nih.gov

Computational and In Silico SAR Modeling (e.g., QSAR, pharmacophore modeling, molecular docking)

Computational methods are powerful tools that complement experimental SAR studies by providing insights at a molecular level and helping to rationalize observed biological data. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical properties of the Lindenianine derivatives and their biological activity. wikipedia.orgchemmethod.comwikipedia.org This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity. cust.edu.tw A validated QSAR model can be used to predict the activity of yet-unsynthesized Lindenianine analogues, thereby prioritizing synthetic efforts. nih.gov

Pharmacophore Modeling: When the 3D structure of the biological target is unknown, a ligand-based pharmacophore model can be generated. dergipark.org.trcreative-biostructure.com This involves superimposing a set of active Lindenianine derivatives to identify the common chemical features and their spatial arrangement that are essential for activity. researchgate.net This pharmacophore model then serves as a 3D query to screen virtual compound libraries to identify novel chemical scaffolds that could also exhibit the desired biological activity. frontiersin.org If the structure of the target is known, a structure-based pharmacophore model can be developed by analyzing the key interactions between Lindenianine and the binding site. creative-biostructure.com

Molecular Docking: If a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography or NMR) is available, molecular docking can be used to predict the binding mode of Lindenianine and its derivatives within the target's active site. mdpi.comnih.govnih.gov Docking algorithms sample different orientations and conformations of the ligand within the binding pocket and use a scoring function to estimate the binding affinity. lasalle.mx This allows for a visual inspection of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which can explain the observed SAR at an atomic level. nih.gov Molecular docking is invaluable for rationalizing why certain modifications increase or decrease activity and for proposing new modifications to improve binding. nih.gov

Interactive Data Tables

Table 1: Hypothetical Biological Activity of Lindenianine Derivatives

| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) | Fold Change vs. Lindenianine |

| Lindenianine | -H | -OCH₃ | 10.5 | 1.0 |

| LIND-01 | -F | -OCH₃ | 8.2 | 1.3 |

| LIND-02 | -Cl | -OCH₃ | 5.1 | 2.1 |

| LIND-03 | -CH₃ | -OCH₃ | 15.7 | 0.7 |

| LIND-04 | -H | -OH | 2.3 | 4.6 |

| LIND-05 | -H | -NH₂ | 1.8 | 5.8 |

| LIND-06 | -H | -CH₂CH₃ | 25.0 | 0.4 |

Note: This data is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies for Lindenianine

State-of-the-Art Chromatographic Separation Techniques

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual compounds from intricate mixtures. For Lindenianine and related alkaloids, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.

HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov For quinolizidine (B1214090) alkaloids like Lindenianine, Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC that uses smaller particle sizes and higher pressures for faster and more efficient separations, is often coupled with mass spectrometry. nih.gov

Reverse-phase chromatography is typically the mode of choice. In this setup, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time, is commonly used to effectively separate a wide range of alkaloids with varying polarities within a single run. UV detection is often set between 210-220 nm, a range where many quinolizidine alkaloids exhibit absorbance. acs.orgtandfonline.com

| Parameter | Typical Conditions for Quinolizidine Alkaloid Analysis |

| Instrument | High-Performance Liquid Chromatography (HPLC) or UHPLC System |

| Column | Reverse-Phase C18 (e.g., Kinetex EVO C18, ACQUITY BEH Phenyl) scirp.org |

| Mobile Phase | A: Aqueous buffer (e.g., Ammonium formate, Sodium phosphate) acs.orgtandfonline.comB: Organic solvent (e.g., Acetonitrile, Methanol) acs.org |

| Elution Mode | Gradient or Isocratic acs.org |

| Detection | UV-Vis Detector (210-220 nm) or Mass Spectrometer (MS) acs.orgtandfonline.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 1 - 20 µL acs.org |

This table presents typical parameters used for the analysis of quinolizidine alkaloids, which are applicable to Lindenianine.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ulisboa.ptlibretexts.org It has been a cornerstone for the analysis of quinolizidine alkaloids for decades. upi.edu In GC, a sample is vaporized and separated as it travels through a capillary column, with separation based on the compound's boiling point and affinity for the stationary phase. google.com The separated compounds then enter the mass spectrometer for detection and identification. google.com

This method is highly effective for the analysis of volatile and thermally stable compounds like many alkaloids. upi.edu The use of a mass spectrometer as a detector provides high specificity, allowing for the identification of compounds based on their unique mass fragmentation patterns. upi.eduijprajournal.com

| Parameter | Typical Conditions for Quinolizidine Alkaloid Analysis |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | Capillary Column (e.g., HP-5, 5% phenyl polysiloxane) upi.edu |

| Carrier Gas | Helium upi.edu |

| Injector Temperature | 250 - 290 °C upi.edu |

| Oven Program | Isothermal start (e.g., 120-180 °C), followed by a temperature ramp (e.g., 6 °C/min) to a final temperature (e.g., 300 °C) upi.edu |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

This table outlines common GC-MS parameters for analyzing quinolizidine alkaloids, which are suitable for Lindenianine.

The analysis of Lindenianine in its natural matrix, such as plant tissues or processed foods, presents significant challenges due to the presence of numerous interfering substances. umass.edu Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for achieving the required sensitivity and selectivity. nih.govunimi.it

LC-MS/MS combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. nih.gov In this technique, the mass spectrometer performs two stages of mass analysis. The first stage selects a specific ion (the "precursor ion") corresponding to the mass of the target analyte, such as Lindenianine. This precursor ion is then fragmented by collision with an inert gas, and the second stage of analysis detects the resulting "product ions". nih.gov This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and significantly reduces background noise, enabling accurate quantification of analytes at very low concentrations in complex samples. unimi.it

Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative Spectroscopic Methods for Determination

While chromatography is essential for separation, spectroscopic methods are used for quantification. Quantitative analysis relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For total alkaloid content, colorimetric assays can be employed. One such method involves the reaction of alkaloids with an acid dye, such as bromophenol blue, to form a colored complex. The absorbance of this complex, measured at a specific wavelength (e.g., 410 nm), is then used to determine the total alkaloid concentration against a standard curve.

UV-Visible spectrophotometry can also be used for quantification, although its specificity is lower than that of hyphenated techniques. A UV-Vis wavelength scan of the closely related alkaloid lupanine (B156748) revealed absorption maxima at 220 nm and 317 nm, suggesting potential wavelengths for the quantification of similar quinolizidine alkaloids. However, for accurate quantification in complex mixtures, prior chromatographic separation is crucial to avoid interference from other UV-absorbing compounds.

Mass Spectrometry-Based Detection and Structural Characterization

Mass spectrometry (MS) is a fundamental tool for the structural characterization of compounds by measuring the mass-to-charge ratio (m/z) of ions. The ionization method significantly influences the resulting mass spectrum. Hard ionization techniques like Electron Impact (EI), common in GC-MS, impart high energy, leading to extensive and reproducible fragmentation of the molecule. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. For the related alkaloid lupanine, EI-MS shows a characteristic molecular ion peak [M]+ at m/z 248 and a base peak at m/z 136, along with other key fragments. ijprajournal.com

Soft ionization techniques, such as Electrospray Ionization (ESI) used in LC-MS, impart less energy, typically leaving the molecular ion intact (observed as a protonated molecule [M+H]+). This is advantageous for determining the molecular weight of the analyte. Further structural information is obtained using tandem mass spectrometry (MS/MS), where the selected precursor ion is fragmented to reveal details about its chemical structure. unimi.it This ability to generate specific fragment ions from a targeted precursor ion is the basis for the high selectivity of MRM-based quantitative methods. nih.gov

Method Validation and Quality Control in Natural Product Analysis

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation demonstrates the reliability, quality, and consistency of analytical results. For natural products like Lindenianine, this is critical for accurate quantification and ensuring the quality of raw materials or derived products. Validation is performed according to internationally recognized guidelines and assesses several key parameters.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically confirmed by a high coefficient of determination (R²) for the calibration curve, often >0.99.

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of standard is added to a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 80-120%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Studies on quinolizidine alkaloids using UPLC-MS/MS have demonstrated excellent validation results, confirming the suitability of these methods for routine analysis.

| Validation Parameter | Typical Performance for Quinolizidine Alkaloid Analysis (UPLC-MS/MS) |

| Linearity (R²) | > 0.997 |

| Accuracy (Recovery) | 89.2 – 108.4% |

| Precision (RSD) | < 5.4% |

| LOD | 0.5 - 1.7 mg/kg |

| LOQ | 1.5 - 5.7 mg/kg |

This table summarizes typical validation parameters from a UPLC-MS/MS method for quinolizidine alkaloids, demonstrating the performance characteristics required for reliable natural product analysis.

Computational Investigations of Lindenianine

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure of molecules. wikipedia.orgacs.org DFT is a computational method used to model and understand the properties of many-electron systems, providing insights into electronic structure and reactivity. wikipedia.orgresearchgate.net These calculations are not strictly ab initio but are often referred to as such because they are based on first principles. acs.org For complex molecules like Lindenianine, DFT can elucidate key characteristics that govern its chemical behavior.

Detailed research on the closely related quinolizidine (B1214090) alkaloid, lupanine (B156748), demonstrates the utility of these methods. For instance, DFT calculations have been used to perform conformational analysis and generate molecular electrostatic potential maps (MEPs). researchgate.netmdpi.com MEPs are valuable for understanding intermolecular interactions, as they reveal the electron density distribution and identify nucleophilic and electrophilic regions of a molecule. researchgate.netmdpi.com In studies of lupanine, MEPs have shown that the electron density around the nitrogen atom of the central ring is exposed, which is critical for its interactions. researchgate.net

Furthermore, DFT is employed to calculate global chemical reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help predict a molecule's reactivity. nih.gov While specific DFT studies on Lindenianine are not widely published, the established methodologies applied to similar alkaloids provide a clear framework for how its electronic properties and reactivity would be assessed. nih.govnih.gov Such calculations would determine its kinetic stability, chemical potential, and electrophilicity index, offering predictive insights into its reaction mechanisms. nih.gov

Table 1: Examples of Properties Calculated Using Quantum Chemical Methods for Alkaloids This table is illustrative, based on typical quantum chemical calculations for alkaloids and related compounds.

| Calculated Property | Description | Relevance to Lindenianine |

| Total Energy | The total electronic energy of the molecule in a specific conformation. | Used to determine the most stable geometric structure. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions. researchgate.netmdpi.com |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and the nature of intermolecular forces. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index. | Provides a quantitative measure of the molecule's overall reactivity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. acs.orgmmsl.cz By numerically solving Newton's equations of motion, MD simulations provide a "computational microscope" that reveals detailed information about conformational changes and intermolecular interactions not easily accessible through experiments. mmsl.czresearchgate.net The simulations track the trajectory of a system, allowing for the analysis of structural stability, flexibility, and binding processes. researchgate.netmdpi.com

For alkaloids like Lindenianine, MD simulations are invaluable for conformational analysis. Quinolizidine alkaloids can exist in multiple conformations, such as chair and boat forms for their ring systems, and the equilibrium between these states is crucial for their biological activity. cabidigitallibrary.orgbiorxiv.org For example, studies on sparteine (B1682161), a related alkaloid, show it exists as an equilibrium mixture of conformers, with the all-chair conformer often participating in complex formation. cabidigitallibrary.org MD simulations can model these conformational transitions and determine the relative stability of different conformers in various environments, such as in solution. nih.govmmsl.cz

MD simulations are also essential for studying how Lindenianine might interact with biological targets, such as proteins or receptors. nih.govjournal-of-agroalimentary.ro By placing the ligand (Lindenianine) in a simulated environment with a target protein, these simulations can predict binding modes, calculate binding energies, and analyze the stability of the resulting protein-ligand complex. mdpi.comjournal-of-agroalimentary.ro This information is critical for understanding the molecular basis of the alkaloid's potential biological effects. journal-of-agroalimentary.ro

Table 2: Key Parameters and Insights from Molecular Dynamics Simulations This table is illustrative of typical outputs from MD simulations of small molecules like alkaloids.

| Parameter/Analysis | Description | Significance for Lindenianine |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand structures over time. | Indicates the stability of the complex. A stable RMSD suggests the ligand remains bound in a consistent pose. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each residue (in a protein) or atom (in a ligand) from its average position. | Identifies flexible and rigid regions of the molecule and its binding partner, highlighting key interaction sites. |

| Conformational Sampling | Explores the different shapes (conformations) the molecule can adopt over the simulation time. | Reveals the dominant conformations of Lindenianine in a specific environment and its conformational flexibility. cabidigitallibrary.orgnih.gov |

| Intermolecular Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and its target. | Quantifies a key type of interaction that contributes to binding affinity and specificity. mdpi.com |

| Binding Free Energy Calculation | Estimates the free energy change upon ligand binding to a receptor (e.g., using MM/PBSA or MM/GBSA methods). | Provides a quantitative prediction of the binding affinity, helping to rank potential biological targets. |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target. wikipedia.orgnih.gov This approach can be broadly categorized into structure-based and ligand-based methods. researchgate.netnih.gov When the 3D structure of the target is unknown, ligand-based drug design (LBDD) becomes particularly important. researchgate.net LBDD uses the knowledge of molecules known to be active to identify other compounds with similar properties that might also be active. frontiersin.org

Given that Lindenianine is part of the vast chemical space of quinolizidine alkaloids, it could serve as a query molecule or be part of a library for such computational studies. nih.gov In LBDD, a model is built based on the structural features of known active compounds. mdpi.com This can involve pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, or shape-based screening, which searches for molecules with a similar 3D shape to a known active ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another key LBDD technique. nih.gov QSAR models correlate the chemical structures of compounds with their biological activities. In a study on lupanine and cytisine (B100878) derivatives, QSAR models revealed that topological descriptors and the number of double bonds were significant for their antiviral activity. nih.gov Such an approach could be applied to a series of Lindenianine derivatives to predict their activity and guide the synthesis of more potent analogues. nih.govfrontiersin.org

Table 3: Common Techniques in Virtual Screening and Ligand-Based Drug Design This table outlines general methods applicable to natural products like Lindenianine.

| Technique | Description | Potential Application for Lindenianine |

| Pharmacophore Modeling | Identifies the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for activity. nih.gov | To build a model based on Lindenianine or related active alkaloids and screen databases for new compounds fitting this model. |

| 2D/3D Similarity Searching | Screens compound libraries to find molecules with structural or shape similarity to a query molecule (e.g., Lindenianine). nih.gov | To identify commercially available or synthetically accessible analogues with a higher probability of similar biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structures of compounds to their biological activities. nih.gov | To predict the activity of new, unsynthesized Lindenianine derivatives and prioritize synthetic efforts. |

| Molecular Docking (in VS) | Predicts the preferred orientation of a ligand when bound to a target to form a stable complex. Used to screen libraries against a known target structure. researchgate.net | If a potential biological target for Lindenianine is identified, docking could screen for other compounds that bind to the same site. |

Cheminformatics and Data Mining for Predicting Chemical Behavior

Cheminformatics combines computer and informational sciences to address a wide range of chemical problems, while data mining involves extracting hidden patterns from large datasets. frontiersin.orgscience.gov These approaches are increasingly vital for navigating the vast chemical space of natural products and for predicting the properties and behaviors of compounds like Lindenianine. naturalproducts.netnih.gov

Data mining techniques can be used to analyze large databases of chemical compounds, such as those containing various lupin alkaloids, to uncover structure-activity relationships or to classify compounds based on their properties. nih.goveurofins.de For example, machine learning models can be trained on datasets of known drugs and non-drugs to predict the "drug-likeness" of new compounds. science.gov Such models could assess Lindenianine based on its calculated physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors). science.gov

Visualization of chemical space is another powerful cheminformatics tool. science.gov By using dimensionality reduction techniques, large, multi-dimensional datasets of alkaloids can be represented in 2D or 3D, allowing researchers to see clustering based on structural similarity or properties. science.gov This can help in understanding the diversity of a compound library and in selecting diverse sets of molecules for screening. nih.gov While specific cheminformatics studies focused solely on Lindenianine are scarce, the analysis of quinolizidine alkaloid profiles in various Lupinus species is a common practice, contributing to a large body of data that is ripe for such computational analysis. eurofins.de

Biotechnological Production Strategies for Lindenianine

Microbial Fermentation Approaches (e.g., bacteria, fungi, genetically engineered microorganisms)

Microbial fermentation is a cornerstone of biotechnology, utilizing microorganisms as cellular factories to produce a vast array of chemical compounds. susupport.com This technique involves cultivating selected or genetically engineered microbes in controlled bioreactors with a specific nutrient medium. mdpi.comunimelb.edu.au The microorganisms then convert the nutrients into the desired product, in this case, Lindenianine.

The primary advantage of microbial fermentation lies in its potential for high-yield, scalable production in contained systems, independent of geographical and climatic constraints. researchgate.net A wide range of microorganisms, including bacteria (like Escherichia coli and Bacillus subtilis) and fungi (such as Saccharomyces cerevisiae and Aspergillus species), have been successfully engineered to produce complex molecules. mdpi.comresearchgate.netnih.gov

For Lindenianine production, a potential strategy would involve the heterologous expression of the genes responsible for its biosynthesis in a suitable microbial host. nih.gov This would require identifying the complete biosynthetic pathway of Lindenianine in its native plant source and then transferring the corresponding genes into a host organism. The selection of the host is critical and would depend on factors such as its genetic tractability, growth characteristics, and ability to express the necessary enzymes and provide the required precursor molecules.

Mixed-culture fermentations, where two or more microorganisms are grown together, could also be explored. nih.gov This approach can sometimes enhance productivity, as different species may perform sequential steps in a biosynthetic pathway or one organism may produce a necessary growth factor for the other. nih.gov

Table 1: Potential Microbial Hosts for Lindenianine Production

| Microorganism | Type | Key Advantages | Considerations for Lindenianine Production |

|---|---|---|---|